Methyl 4-(dimethoxyphosphoryl)but-2-enoate
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Overview
Description
“Methyl 4-(dimethoxyphosphoryl)but-2-enoate” is a chemical compound with the molecular formula C7H13O5P . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 7 carbon atoms, 13 hydrogen atoms, 5 oxygen atoms, and 1 phosphorus atom . The exact structure can be found in various chemical databases .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 208.15. More detailed physical and chemical properties can be found in chemical databases .Scientific Research Applications
Antibacterial Properties
Methyl 4-(dimethoxyphosphoryl)but-2-enoate exhibits significant antibacterial properties, particularly against drug-resistant strains. A study by Matarlo et al. (2016) demonstrated its efficacy in inhibiting MenB in the bacterial menaquinone biosynthesis pathway, which is crucial for the survival of certain bacteria. This compound showed promising results against Staphylococcus aureus, including drug-resistant strains like MRSA, indicating its potential as a new anti-MRSA candidate (Matarlo et al., 2016).
Chemical Synthesis and Reactivity
This compound is also significant in the field of chemical synthesis. Ahmad et al. (1968) reported its use in the allylic halogenation of methyl 3-methylbut-2-enoate, indicating its reactivity and potential as a reagent in organic synthesis (Ahmad, Gedye, & Nechvatal, 1968). In another study, Torosyan et al. (2018) synthesized a methanofullerene derivative using this compound, exploring its electrophysical properties and potential applications in materials science (Torosyan, Biglova, Nuriakhmetova, & Miftakhov, 2018).
Pharmaceutical Applications
In the pharmaceutical industry, this compound has shown potential in the synthesis of heterocyclic systems. Selič, Grdadolnik, & Stanovnik (1997) utilized this compound in the synthesis of various heterocyclic compounds, which are crucial in drug development (Selič, Grdadolnik, & Stanovnik, 1997).
Antimicrobial Activity
The compound's derivatives have also been studied for their antimicrobial properties. Gein et al. (2020) synthesized new derivatives and evaluated their antimicrobial activity, highlighting the compound's role in developing new antimicrobial agents (Gein, Bobrovskaya, Mashkina, Novikova, Makhmudov, Yankin, Danilov, Hvolis, Belonogova, & Gulyaev, 2020).
Material Science Applications
In material science, this compound contributes to the development of new materials. Studies such as that by Weiyu et al. (1993) have explored its use in synthesizing various compounds with potential applications in material science and industry (Weiyu, Weiguo, Zhenrong, Yuan, Zhijian, & Zhiheng, 1993).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
The ADME properties of Methyl 4-(dimethoxyphosphoryl)but-2-enoate are as follows :
- High GI absorption. Not BBB permeant. Not a P-gp substrate, not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Not clearly defined. These properties impact the bioavailability of the compound, making it highly absorbable in the gastrointestinal tract but not permeant to the blood-brain barrier.
Properties
IUPAC Name |
methyl (E)-4-dimethoxyphosphorylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O5P/c1-10-7(8)5-4-6-13(9,11-2)12-3/h4-5H,6H2,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESRINKNQQZURC-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCP(=O)(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CP(=O)(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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